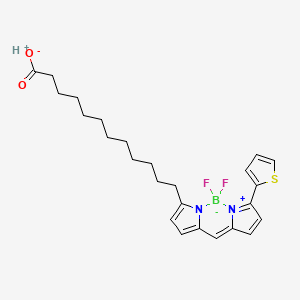
Bodipy 558/568 C12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BODIPY 558/568 C12 is a fatty acid-conjugated fluorescent probe for lipid droplets . It displays excitation/emission maxima of 558/568 nm, respectively, and has been used to monitor the localization and dynamics of lipid droplets in live cells .
Synthesis Analysis
The orange-red fluorescent fatty acid, BODIPY 558/568 C12 can be used as a synthetic precursor to a wide variety of fluorescent phospholipids . Unlike fluorophores like pyrene, DPH, and NBD, BODIPY dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments .Molecular Structure Analysis
The chemical formula of BODIPY 558/568 C12 is C25H31BF2N2O2S . It has an exact mass of 472.22 and a molecular weight of 472.400 . The elemental analysis shows that it contains C, 63.56; H, 6.61; B, 2.29; F, 8.04; N, 5.93; O, 6.77; S, 6.79 .Chemical Reactions Analysis
BODIPY 558/568 C12 can be used as a synthetic precursor to a wide variety of fluorescent phospholipids . It is recommended to dissolve it in high-quality anhydrous DMSO to attain a stock concentration up to 1 mM .Physical And Chemical Properties Analysis
BODIPY dye is a small molecule dye with strong ultraviolet absorption ability, its fluorescence peak is relatively sharp, and the quantum yield is high . They are relatively insensitive to the polarity and pH of the environment and are relatively stable under different physiological conditions .Wissenschaftliche Forschungsanwendungen
Localization of Carbonic Anhydrase in Living Osteoclasts : BODIPY 558/568-modified acetazolamide, a fluorescent inhibitor, was used to localize carbonic anhydrase in living cells. This compound effectively labeled cells at low concentrations and was useful for studying carbonic anhydrase in various organisms due to the conservation of the enzyme's active site (Brubaker, Mao, & Gay, 1999).
Tracking Amphibian Chytrid Fungus : BODIPY 558/568 was employed in staining Batrachochytrium dendrobatidis (Bd) cells, a pathogenic fungus affecting amphibians. It enabled the distinction and tracking of Bd cell lines in multi-strain experiments (Herbert, Leung, & Bishop, 2011).
Temperature Effect in Polydiacetylene Vesicles : The temperature-dependent fluorescence intensity of a sensor composed of polydiacetylene and BODIPY 558 was investigated. The fluorescence of BODIPY was notably quenched in the polymerized diacetylene lipid membrane but recovered with increasing temperature (Guo, Zhang, Jiang, & Liu, 2007).
Lipid Peroxidation Probe : C11-BODIPY(581/591), closely related to BODIPY 558/568, served as a fluorescent probe for indexing lipid peroxidation and antioxidant efficacy in model membrane systems and living cells. It showed good spectral separation of its nonoxidized and oxidized forms, high quantum yield, and insensitivity to environmental changes like pH (Drummen, van Liebergen, Op den Kamp, & Post, 2002).
Investigating Intracellular Viscosity : BODIPY-C12 was utilized in fluorescence lifetime imaging (FLIM) and time-resolved fluorescence anisotropy measurements to monitor viscosity in cells. It demonstrated that BODIPY-C12 senses viscosity in HeLa cells and is not affected by surrounding polarity (Chung, Levitt, Kuimova, Yahioglu, & Suhling, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
12-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)dodecanoate;hydron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BF2N2O2S/c27-26(28)29-20(11-8-6-4-2-1-3-5-7-9-13-25(31)32)14-15-21(29)19-22-16-17-23(30(22)26)24-12-10-18-33-24/h10,12,14-19H,1-9,11,13H2,(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUIDILRCYWCMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BF2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bodipy 558/568 C12 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

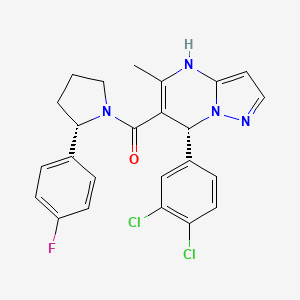
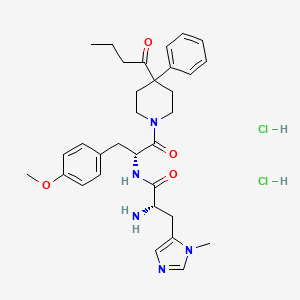
carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
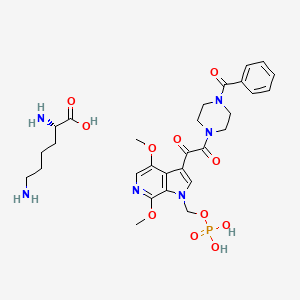
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)

![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)
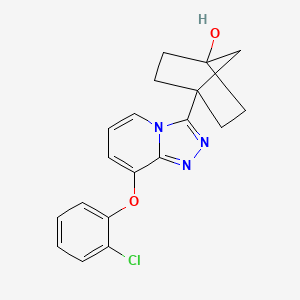
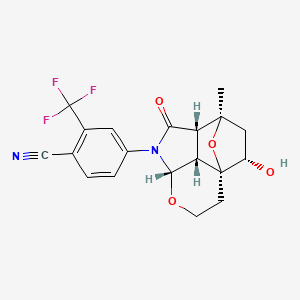
![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)
![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)
![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)